molecular formula C26H30N4O3S B2681536 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE CAS No. 1189660-52-3

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2681536
CAS No.: 1189660-52-3
M. Wt: 478.61
InChI Key: JONGTTGXCYGGBM-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring and a triazaspirodecadiene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of the benzodioxin ring and the triazaspirodecadiene moiety. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodioxin or triazaspirodecadiene structures.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, researchers are exploring its potential therapeutic effects, including its ability to modulate specific molecular pathways. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, but they often include key regulatory proteins and signaling molecules.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE stands out due to its unique structural features and potential applications. Similar compounds may include other benzodioxin derivatives or triazaspirodecadiene analogs, each with their own distinct properties and uses. The uniqueness of this compound lies in its specific combination of structural elements, which confer unique chemical and biological properties.

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on available research.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial reaction typically includes the formation of sulfonamide derivatives which are then further modified to achieve the desired structure.

Enzyme Inhibition

Studies have shown that compounds containing the 1,4-benzodioxane moiety exhibit significant biological activities. Notably, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives have been tested for their inhibitory effects on various enzymes:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for diabetes management. Compounds derived from benzodioxane have shown substantial inhibitory activity against α-glucosidase.
  • Acetylcholinesterase (AChE) : While some derivatives displayed weak inhibition of AChE, they are still considered for their potential in treating neurodegenerative diseases like Alzheimer’s.

The molecular docking studies support these findings by demonstrating favorable interactions between the synthesized compounds and the target enzymes .

Antimicrobial Activity

Research has also indicated that certain derivatives exhibit antimicrobial properties. For example:

CompoundActivity againstObserved Effect
Compound AEscherichia coliModerate
Compound BStaphylococcus aureusGood
Compound CKlebsiella pneumoniaeModerate

These findings suggest that modifications to the benzodioxane structure can enhance antimicrobial efficacy .

Antitumor Activity

Sulfonamide derivatives have been recognized for their broad-spectrum antitumor activity. Some studies indicate that compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) may inhibit tumor cell proliferation more effectively than conventional anticancer drugs .

Case Studies

Case Study 1: Inhibition of α-glucosidase
A specific study evaluated the efficacy of synthesized benzodioxane derivatives against α-glucosidase using in vitro assays. The results demonstrated that several compounds exhibited IC50 values in the micromolar range, indicating potent enzyme inhibition suitable for diabetes treatment.

Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a series of triazole-containing benzodioxane derivatives were tested against various bacterial strains. The results showed that certain modifications significantly improved activity against resistant strains of bacteria.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-3-30-12-10-26(11-13-30)28-24(19-6-4-18(2)5-7-19)25(29-26)34-17-23(31)27-20-8-9-21-22(16-20)33-15-14-32-21/h4-9,16H,3,10-15,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONGTTGXCYGGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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